molecular formula C14H14ClNO3 B7479806 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid

1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid

カタログ番号 B7479806
分子量: 279.72 g/mol
InChIキー: MNQVJMRAMYCZND-AATRIKPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid, also known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA is a pyrrolidine derivative that belongs to the family of acylated amino acids. It is a potent agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological processes.

作用機序

1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid acts as an agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is coupled to the inhibitory G protein Gi. Upon binding to the receptor, this compound activates the Gi protein, which leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP levels. This results in the inhibition of neurotransmitter release and the relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of neurotransmitter release. In addition, this compound has been reported to have anti-inflammatory and neuroprotective effects.

実験室実験の利点と制限

One of the advantages of using 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid in lab experiments is its high potency and selectivity for the A1 adenosine receptor. This allows for the precise modulation of the receptor without affecting other adenosine receptor subtypes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.

将来の方向性

There are several future directions for the research on 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid, including the development of more potent and selective A1 adenosine receptor agonists, the investigation of its potential therapeutic applications in neurodegenerative disorders, and the exploration of its mechanism of action at the molecular level. In addition, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and selectivity for the A1 adenosine receptor make it a valuable tool for the modulation of various physiological processes. Further research on this compound may lead to the development of new drugs and therapies for various diseases.

合成法

The synthesis of 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid involves the reaction of pyrrolidine-3-carboxylic acid with 2-chlorobenzaldehyde and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, followed by an intramolecular cyclization to form the pyrrolidine ring. The resulting product is a white crystalline solid that can be purified through recrystallization.

科学的研究の応用

1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The A1 adenosine receptor, which is activated by this compound, is involved in the regulation of blood flow, heart rate, and neurotransmitter release. Therefore, this compound has been investigated as a potential treatment for ischemic heart disease, myocardial infarction, and stroke.

特性

IUPAC Name

1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-12-4-2-1-3-10(12)5-6-13(17)16-8-7-11(9-16)14(18)19/h1-6,11H,7-9H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQVJMRAMYCZND-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C(=O)O)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。